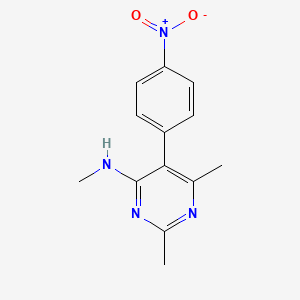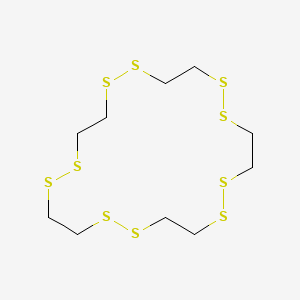
1-Tert-butylperylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-tert-butylperylene typically involves the reaction of tert-butanol with 2-bromobenzene, followed by purification through distillation . This method ensures the high purity of the compound, which is crucial for its application in sensitive electronic devices. Industrial production methods often involve sublimation to achieve ultra-pure grades of the compound .
Analyse Des Réactions Chimiques
1-Tert-butylperylene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of perylenequinones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced perylene derivatives.
Common reagents used in these reactions include halogens, lithium aluminum hydride, and strong oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Tert-butylperylene has a wide range of applications in scientific research:
Chemistry: It is used as a probe in studies of molecular orientation and dynamics in lipid membranes.
Biology: Its fluorescence properties make it useful in imaging and tracking biological processes.
Industry: Widely used in OLEDs to improve the efficiency and stability of electroluminescent devices.
Mécanisme D'action
The mechanism of action of 1-tert-butylperylene in OLEDs involves thermally-activated delayed fluorescence (TADF) combined with efficient Förster resonant energy transfer (FRET) to a narrow fluorescent emitter . This process enhances the efficiency and color purity of the devices by encouraging rapid triplet harvesting and reducing non-emissive triplet states .
Comparaison Avec Des Composés Similaires
1-Tert-butylperylene is compared with other perylene derivatives, such as:
Perylene: The parent compound, which is less hydrophobic and has different photophysical properties.
2,5,8,11-Tetra-tert-butylperylene: A similar compound with slight variations in the position of tert-butyl groups.
The uniqueness of this compound lies in its enhanced hydrophobicity and improved fluorescence properties, making it more suitable for specific applications in OLEDs and other electronic devices .
Propriétés
Numéro CAS |
135700-84-4 |
|---|---|
Formule moléculaire |
C24H20 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
1-tert-butylperylene |
InChI |
InChI=1S/C24H20/c1-24(2,3)20-14-13-16-9-5-11-18-17-10-4-7-15-8-6-12-19(21(15)17)23(20)22(16)18/h4-14H,1-3H3 |
Clé InChI |
IVYAYAWSXINSEF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C2C3=CC=CC4=C3C(=CC=C4)C5=CC=CC(=C52)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


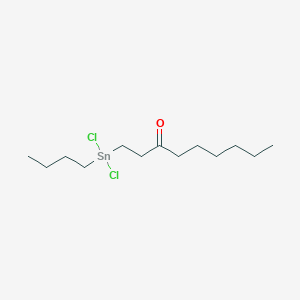

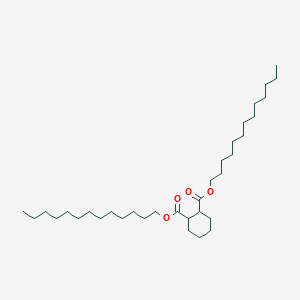
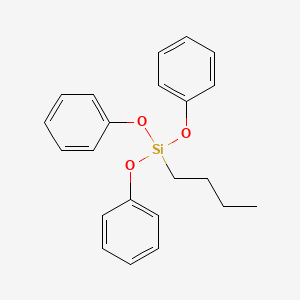
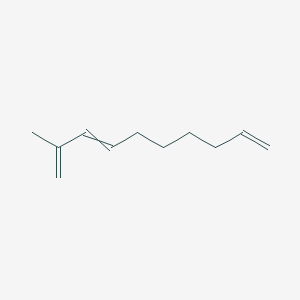
![1,1'-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-methoxybenzene)](/img/structure/B14269356.png)
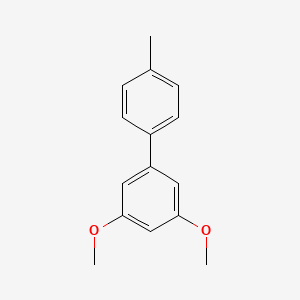
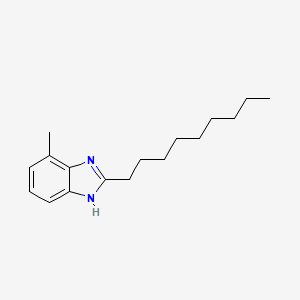
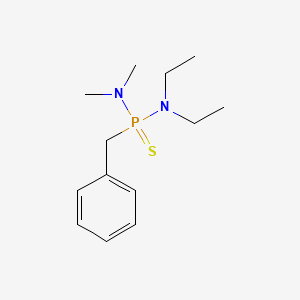
![2-Cyclohexen-1-one, 4-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14269383.png)
![(3E)-3-({4-[Ethyl(2-hydroxyethyl)amino]phenyl}imino)hexane-2,4-dione](/img/structure/B14269386.png)
![3-[(Ethoxycarbonothioyl)sulfanyl]benzoic acid](/img/structure/B14269389.png)
